molecular formula C14H28O5 B13427100 (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol

Cat. No.: B13427100
M. Wt: 276.37 g/mol
InChI Key: ZIOKWRXTSUPEND-ODXJTPSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an octoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is the protection of hydroxyl groups followed by selective functionalization to introduce the octoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The octoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol is unique due to its specific stereochemistry and the presence of the octoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H28O5

Molecular Weight

276.37 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol

InChI

InChI=1S/C14H28O5/c1-3-4-5-6-7-8-9-18-14-13(17)12(16)11(15)10(2)19-14/h10-17H,3-9H2,1-2H3/t10-,11-,12+,13+,14+/m0/s1

InChI Key

ZIOKWRXTSUPEND-ODXJTPSBSA-N

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.